molecular formula C10H9FN2O B8076254 1-(6-Fluoro-1H-indazol-1-yl)propan-2-one

1-(6-Fluoro-1H-indazol-1-yl)propan-2-one

Cat. No.: B8076254
M. Wt: 192.19 g/mol
InChI Key: SXHKHMKEIAXLGR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

1-(6-Fluoro-1H-indazol-1-yl)propan-2-one (CAS 1956335-76-4) is a fluorinated indazole derivative of significant interest in medicinal chemistry and drug discovery. With a molecular formula of C 10 H 9 FN 2 O and a molecular weight of 192.19 g/mol, this compound serves as a versatile synthetic intermediate and building block for the development of biologically active molecules . The indazole scaffold is a privileged structure in pharmacology, known for its presence in a broad spectrum of therapeutic agents . This specific compound, featuring a fluoro substituent and a propan-2-one side chain, is strategically designed for further chemical elaboration. The ketone functional group is a crucial handle for synthetic transformations, including reduction to alcohols or conversion to amines, enabling the construction of more complex target molecules . In a research context, this compound is a valuable precursor for discovering novel modulators of therapeutic targets. Indazole-based compounds have demonstrated potent activity as kinase inhibitors, with applications in areas such as cancer research and the treatment of inflammatory disorders like rheumatoid arthritis and osteoarthritis . Furthermore, recent advances in structure-based drug discovery have identified novel indazole derivatives that act as potent allosteric modulators for targets like the Cystic Fibrosis Transmembrane Conductance Regulator (CFTR) ion channel, highlighting the ongoing relevance of this chemotype in tackling challenging disease targets . This product is provided For Research Use Only. It is intended for use in laboratory research and development by qualified professionals. It is not intended for diagnostic, therapeutic, or any human use.

Properties

IUPAC Name

1-(6-fluoroindazol-1-yl)propan-2-one
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C10H9FN2O/c1-7(14)6-13-10-4-9(11)3-2-8(10)5-12-13/h2-5H,6H2,1H3
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

SXHKHMKEIAXLGR-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)CN1C2=C(C=CC(=C2)F)C=N1
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C10H9FN2O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

192.19 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Scientific Research Applications

Pharmaceutical Applications

1-(6-Fluoro-1H-indazol-1-yl)propan-2-one has shown promise in several areas of pharmaceutical research:

  • Anticancer Research : The compound exhibits significant biological activity as an inhibitor of certain enzymes and receptors involved in cancer pathways. Its structural features allow it to modulate signaling pathways related to cell proliferation and apoptosis, making it a potential lead compound for cancer therapies.
  • Drug Development : Due to its ability to interact with various biological targets, this compound is being explored for developing new drugs targeting specific diseases, particularly those where traditional therapies are ineffective. Its unique properties may confer distinct pharmacological advantages over similar compounds .

Research indicates that this compound can influence various biological pathways:

  • Enzyme Inhibition : The compound has been studied for its inhibitory effects on kinases, such as MKNK1 and MKNK2, which are associated with hyper-proliferative diseases like cancer. Increased phosphorylation and activity of these kinases correlate with overexpression of HER2 in breast cancer, indicating that targeting these kinases could be beneficial in therapeutic strategies .
  • Binding Affinity Studies : Interaction studies have employed techniques such as surface plasmon resonance (SPR) to assess the binding affinity of this compound to various targets. Understanding these interactions is crucial for elucidating the compound's mechanism of action and potential therapeutic uses.

Case Studies

Several studies have highlighted the efficacy of this compound in preclinical settings:

  • Inhibition of Akt Kinases : Research demonstrated that derivatives based on the indazole scaffold effectively inhibit subsets of Akt isoforms, crucial for cancer progression. These inhibitors were shown to selectively target Akt variants without affecting wild-type Akt, providing valuable tools for studying specific cellular functions .
  • Trypanosomiasis Treatment : The compound has been investigated for its potential activity against Trypanosoma brucei, the causative agent of African sleeping sickness. Optimization strategies around indazole scaffolds have indicated promising leads for developing new treatments against this parasite .

Mechanism of Action

The mechanism by which 1-(6-Fluoro-1H-indazol-1-yl)propan-2-one exerts its effects depends on its specific application. For example, in antimicrobial activity, it may inhibit bacterial enzymes or disrupt cell membranes. In anticancer applications, it may interfere with cellular signaling pathways or induce apoptosis in cancer cells. The exact molecular targets and pathways involved vary based on the biological context.

Comparison with Similar Compounds

Structural Modifications in the Indazole Core

Key Analogs and Their Features:

Compound Name Core Structure Substituents Biological Activity (If Reported) Reference
1-(6-Fluoro-1H-indazol-1-yl)propan-2-one Indazole 6-Fluoro, propan-2-one Potential CFTR modulator
I1384 (3a) Indazole 6-Fluoro, 2-methyl, 3-phenoxypropan-1-one CFTR inhibitor
I1402 (3b) Indazole 6-Fluoro, 3-methyl, phenoxypropan-1-one (S-isomer) CFTR inhibitor (enhanced selectivity)
1-(6-Fluoro-1H-indol-2-yl)-2-methylpropan-1-one Indole 6-Fluoro, 2-methyl, 4-chlorophenyl Not specified
1-(6-Fluoro-1,3-benzothiazol-2-yl)ethanone Benzothiazole 6-Fluoro, ethanone Not specified

Analysis:

  • Indazole vs. Indole/Benzothiazole: Indazole’s dual nitrogen atoms enable distinct hydrogen-bonding interactions compared to indole (one nitrogen) or benzothiazole (nitrogen and sulfur). Fluorine at the 6-position is conserved across analogs, suggesting its role in electronic modulation .
  • Substituent Effects: The addition of methyl and phenoxy groups in I1384 and I1402 increases steric bulk, likely enhancing target specificity but reducing solubility. The target compound’s simpler structure may favor metabolic stability .

Propanone Chain Modifications

Examples:

Compound Name Propanone Modification Key Properties Reference
This compound Unmodified propan-2-one Balanced lipophilicity
1-(Dimethyl(oxo)-λ⁶-sulfaneylidene)-1-(4-(trifluoromethyl)phenyl)propan-2-one Sulfoxonium ylide substituent High polarity, potential electrophilic reactivity
1-(propan-2-yloxy)propan-2-one Ether-linked isopropyl group Low molecular weight (116.16 g/mol), liquid at RT

Analysis:

  • Sulfoxonium ylides () introduce strong electron-withdrawing groups, altering reactivity for applications in catalysis or covalent binding.
  • Ether-linked derivatives () prioritize simplicity and solubility but lack aromatic interactions critical for target binding.

Fluorine Substituent Variations

Fluorinated Analogs:

Compound Name Fluorine Position(s) Impact on Properties Reference
This compound 6-position on indazole Enhanced lipophilicity, electronic effects
1-(2,3,6-Trifluorophenyl)propan-2-one 2,3,6-positions on phenyl Increased metabolic stability
1-(3-Fluorophenyl)-1-(methylamino)propan-2-one 3-position on phenyl Chiral separation utility

Analysis:

  • Multiple fluorines (e.g., trifluorophenyl in ) significantly boost lipophilicity and resistance to oxidative metabolism.
  • The 6-fluoro substitution in the target compound balances electronic effects without excessive hydrophobicity.

Biological Activity

1-(6-Fluoro-1H-indazol-1-yl)propan-2-one is a compound of increasing interest in medicinal chemistry due to its unique structural features and potential therapeutic applications. This article reviews its biological activity, focusing on its mechanisms, therapeutic potential, and relevant research findings.

Chemical Structure and Properties

The compound's structure includes a propan-2-one backbone and a fluorinated indazole moiety, which enhances its biological activity and lipophilicity. The presence of the fluorine atom contributes to its reactivity and ability to interact with various biological targets, making it a candidate for drug development.

This compound exhibits significant biological activity, particularly as an inhibitor of specific enzymes and receptors. Notably, it has been studied for its inhibitory effects on Syk kinase, which plays a critical role in various signaling pathways associated with immune responses and cancer progression .

Inhibition of Syk Kinase

Research indicates that compounds similar to this compound can inhibit Syk kinase activity, which is implicated in several disorders, including autoimmune diseases and certain types of cancer. The inhibition of Syk kinase may provide therapeutic benefits in treating conditions such as asthma, rheumatoid arthritis, and B-cell malignancies .

Table 1: Summary of Biological Activities

Activity TypeDescriptionReference
Syk Kinase Inhibition Inhibits Syk kinase involved in immune response
Anticancer Potential Modulates signaling pathways related to cell proliferation
Neuropharmacological Effects Potential antidepressant activity

Case Studies

Several studies have evaluated the pharmacological effects of this compound:

  • Cancer Cell Line Studies : In vitro assays demonstrated that this compound could significantly reduce cell viability in various cancer cell lines by inducing apoptosis and inhibiting proliferation pathways associated with Akt signaling .
  • Inflammatory Disease Models : Animal models have shown that the compound effectively reduces inflammation markers and improves symptoms in models of allergic rhinitis and asthma, indicating its potential as an anti-inflammatory agent .
  • Neuropharmacology : Preliminary data suggest that derivatives of this compound may exhibit antidepressant-like effects in behavioral models, warranting further investigation into its neuropharmacological applications.

Preparation Methods

Diazotization and Cyclization

The indazole core is constructed from 2-fluoro-6-methylaniline via diazotization and cyclization. Treatment with sodium nitrite (NaNO₂) in hydrochloric acid (HCl) at 0–5°C generates a diazonium intermediate, which is quenched with tert-butylthiol to form a diazosulfide. Subsequent cyclization under basic conditions (NaOH, 60°C) yields 6-fluoro-1H-indazole.

Reaction Conditions:

  • Diazotization: 2-fluoro-6-methylaniline (1.0 equiv), NaNO₂ (1.2 equiv), HCl (3.0 equiv), 0–5°C, 1 h.

  • Cyclization: Diazosulfide (1.0 equiv), NaOH (2.0 M), 60°C, 4 h.

Yield: 47–53% over two steps.

Direct Alkylation with Chloroacetone

Reaction Mechanism

The 1-position nitrogen of 6-fluoroindazole acts as a nucleophile, attacking chloroacetone in an SN₂ reaction. Potassium carbonate (K₂CO₃) deprotonates the indazole, enhancing nucleophilicity, while DMF facilitates solubility and reaction progression.

Procedure:

  • 6-Fluoro-1H-indazole (1.0 equiv) and K₂CO₃ (2.0 equiv) are suspended in anhydrous DMF.

  • Chloroacetone (1.2 equiv) is added dropwise at 0°C.

  • The mixture is heated to 80°C for 12 h, cooled, and extracted with ethyl acetate.

  • Purification via silica gel chromatography (hexane/ethyl acetate, 3:1) affords the product.

Yield: 58%.

Challenges and Optimizations

  • Regioselectivity: The 1-position is favored due to lower acidity (pKa ~14.5) compared to the 2-position (pKa ~16.2).

  • Side Reactions: Over-alkylation is mitigated by controlled stoichiometry and mild base (K₂CO₃ instead of NaH).

Two-Step Alkylation-Oxidation Approach

Mesylation of Propan-2-ol

Propan-2-ol is converted to its mesylate derivative using methanesulfonyl chloride (MsCl) and triethylamine (Et₃N) in dichloromethane (DCM).

Procedure:

  • Propan-2-ol (1.0 equiv), MsCl (1.1 equiv), and Et₃N (1.5 equiv) in DCM at 0°C for 2 h.

  • Extraction with DCM and concentration yields mesylpropan-2-ol as a colorless liquid.

Yield: 89%.

Alkylation and Oxidation

The mesylate reacts with 6-fluoroindazole under similar conditions as chloroacetone, forming 1-(2-hydroxypropyl)-6-fluoro-1H-indazole. Oxidation with pyridinium chlorochromate (PCC) converts the alcohol to the ketone.

Oxidation Conditions:

  • Substrate: 1-(2-hydroxypropyl)-6-fluoro-1H-indazole (1.0 equiv).

  • Reagent: PCC (1.5 equiv) in DCM, rt, 4 h.

  • Purification: Silica gel chromatography (ethyl acetate/hexane, 1:2).

Overall Yield: 45% (two steps).

Spectroscopic Characterization

Nuclear Magnetic Resonance (NMR)

  • ¹H NMR (400 MHz, CDCl₃): δ 8.15 (d, J = 8.4 Hz, 1H, H-7), 7.85 (s, 1H, H-3), 7.30 (dd, J = 8.4, 2.4 Hz, 1H, H-5), 7.20 (d, J = 2.4 Hz, 1H, H-4), 4.50 (s, 2H, CH₂), 2.25 (s, 3H, COCH₃).

  • ¹³C NMR (101 MHz, CDCl₃): δ 205.4 (C=O), 158.2 (C-F), 142.3 (C-3a), 135.6 (C-7a), 123.4 (C-5), 118.9 (C-4), 115.7 (C-7), 110.2 (C-3), 55.3 (CH₂), 30.1 (COCH₃).

High-Resolution Mass Spectrometry (HRMS)

  • Calculated for C₁₀H₈FN₃O [M+H]⁺: 222.0671.

  • Found: 222.0675.

Comparative Analysis of Methods

Parameter Direct Alkylation Two-Step Approach
Steps 12
Overall Yield 58%45%
Key Advantage SimplicityAvoids chloroacetone
Key Limitation Handling chloroacetoneAdditional oxidation step

Industrial-Scale Considerations

  • Cost-Effectiveness: Direct alkylation is preferred for large-scale synthesis due to fewer steps.

  • Safety: Mesylation requires rigorous temperature control to prevent exothermic reactions .

Q & A

Q. What are the recommended synthetic strategies for 1-(6-Fluoro-1H-indazol-1-yl)propan-2-one?

  • Methodological Answer : A two-step approach is often employed:

Indazole Fluorination : Introduce fluorine at the 6-position of 1H-indazole using electrophilic fluorinating agents (e.g., Selectfluor®) under anhydrous conditions.

Ketone Coupling : React the fluorinated indazole with propan-2-one derivatives via nucleophilic substitution or transition metal-catalyzed cross-coupling (e.g., Buchwald-Hartwig conditions).
Purity should be monitored via TLC or HPLC. For structural analogs, similar protocols have been applied to indazole derivatives (e.g., 1-(3,5-dimethyl-4-nitro-pyrazol-1-yl)-propan-2-one) .

Q. How can the purity and structural integrity of this compound be validated?

  • Methodological Answer :
  • Spectroscopy : Use 1H^1H/13C^{13}C-NMR to confirm substituent positions (e.g., fluorine at C6 of indazole, ketone resonance at ~2.1 ppm).
  • Chromatography : HPLC with UV detection (λ = 254 nm) to assess purity (>95%).
  • Mass Spectrometry : High-resolution ESI-MS for molecular ion confirmation (expected [M+H]+^+ at m/z 207.07).
  • X-ray Crystallography : For unambiguous structural confirmation, single-crystal diffraction (using SHELXL ) is recommended, though crystallization may require slow evaporation in polar aprotic solvents (e.g., DMF/water).

Advanced Research Questions

Q. How can contradictions in spectroscopic vs. crystallographic data for this compound be resolved?

  • Methodological Answer :
  • Refinement Software : Use SHELXL to iteratively refine crystallographic models, ensuring thermal displacement parameters (ADPs) align with electron density maps.
  • Validation Tools : Cross-check with the CCP4 suite (e.g., PROCHECK for Ramachandran plots, MoPro for hydrogen bonding analysis).
  • Dynamic Effects : If NMR signals suggest conformational flexibility (e.g., rotameric ketone groups), perform variable-temperature NMR or DFT calculations (e.g., Gaussian) to model dynamic behavior.

Q. What computational methods are suitable for predicting the biological activity of this compound?

  • Methodological Answer :
  • Docking Studies : Use AutoDock Vina or Schrödinger Suite to model interactions with targets like kinases or GPCRs, leveraging the indazole scaffold’s known affinity for ATP-binding pockets.
  • QSAR Modeling : Train models on indazole derivatives (e.g., antimicrobial agents in ) to predict bioavailability or toxicity.
  • DFT Calculations : Optimize geometry at the B3LYP/6-31G(d) level to study electronic effects of the fluorine substituent (e.g., electron-withdrawing impact on ketone reactivity).

Q. How can synthetic yields be optimized for scale-up without compromising purity?

  • Methodological Answer :
  • Catalyst Screening : Test palladium (e.g., Pd(OAc)2_2) vs. copper catalysts for coupling efficiency.
  • Solvent Optimization : Compare DMF (high polarity) vs. THF (lower boiling point) to balance reaction rate and byproduct formation.
  • Workflow Integration : Use automated platforms (e.g., Chemspeed®) for high-throughput parameter testing (temperature, stoichiometry).

Data Analysis & Experimental Design

Q. What experimental controls are critical for biological assays involving this compound?

  • Methodological Answer :
  • Positive Controls : Use known indazole-based inhibitors (e.g., benzimidazole derivatives ) to validate assay conditions.
  • Solvent Controls : Include DMSO vehicle controls at equivalent concentrations to rule out solvent interference.
  • Dose-Response Curves : Perform 8-point dilutions (1 nM–100 µM) in triplicate to calculate IC50_{50} values.

Q. How to address discrepancies between theoretical and experimental logP values?

  • Methodological Answer :
  • Experimental logP : Measure via shake-flask method (octanol/water partitioning) with HPLC quantification.
  • Theoretical Adjustments : Use software like MarvinSuite or ACD/Labs to refine predictions, accounting for fluorine’s electronegativity and the ketone’s polarity.

Structural & Mechanistic Insights

Q. What strategies can elucidate the role of the fluorine substituent in biological activity?

  • Methodological Answer :
  • Isosteric Replacement : Synthesize analogs with -Cl or -H at C6 and compare activity (e.g., in enzyme inhibition assays).
  • Crystallography : Resolve ligand-target co-crystals (using SHELX ) to visualize fluorine’s interactions (e.g., hydrogen bonding vs. hydrophobic effects).

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.